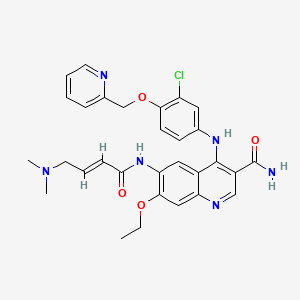
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is a complex organic compound that belongs to the class of pyrrolidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of tert-butyl esters and dimethyl groups to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activity and interactions with biomolecules. It could be used in studies related to enzyme inhibition, receptor binding, and metabolic pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be explored for its efficacy in treating certain diseases or conditions, although specific applications would require extensive research and clinical trials.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or other specialized products. Its unique chemical properties make it a valuable candidate for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through pathways such as enzyme inhibition, receptor modulation, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4R)-1-tert-butyl 2,4-dimethylpyrrolidine-1,2,4-tricarboxylate can be compared with other pyrrolidine derivatives that have similar structural features.
- Compounds such as 2,4-dimethylpyrrolidine and 1-tert-butylpyrrolidine may share some chemical properties and reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups
Propiedades
Fórmula molecular |
C13H19NO6-2 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
(2S,4R)-2,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2,4-dicarboxylate |
InChI |
InChI=1S/C13H21NO6/c1-11(2,3)20-10(19)14-7-12(4,8(15)16)6-13(14,5)9(17)18/h6-7H2,1-5H3,(H,15,16)(H,17,18)/p-2/t12-,13+/m1/s1 |
Clave InChI |
ZPGMEPRUPGEUJE-OLZOCXBDSA-L |
SMILES isomérico |
C[C@]1(C[C@@](N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-] |
SMILES canónico |
CC1(CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)[O-])C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


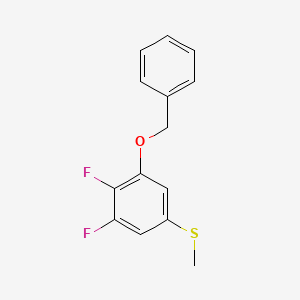
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,18S,19S)-5',7,9,13-tetramethyl-19-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one](/img/structure/B14761862.png)
![Methyl 3-sulfanyl-2-[2,2,2-tris(fluoranyl)ethanoylamino]propanoate](/img/structure/B14761866.png)

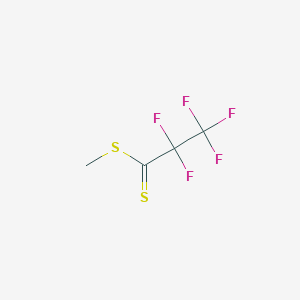
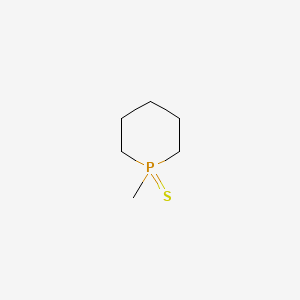
![L-Phenylalanine, N-[5-(1,2-dithiolan-3-yl)-1-oxopentyl]-](/img/structure/B14761892.png)
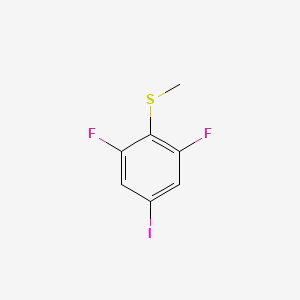
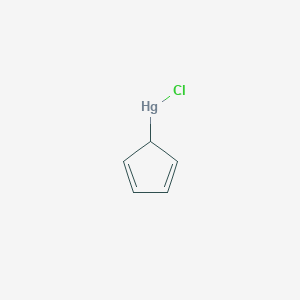

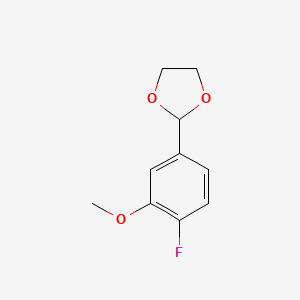
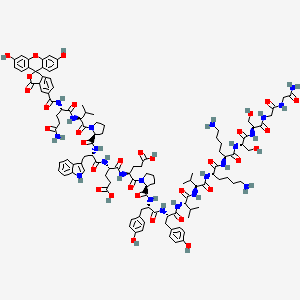
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
